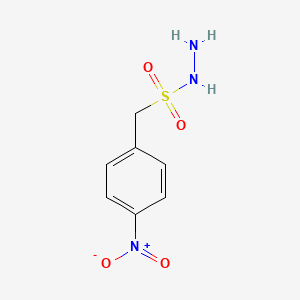![molecular formula C10H11NO6 B1417298 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester CAS No. 308815-81-8](/img/structure/B1417298.png)
2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester
描述
2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of a nitro group, a hydroxymethyl group, and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester typically involves the following steps:
Nitration: The starting material, 4-hydroxybenzyl alcohol, undergoes nitration to introduce the nitro group at the ortho position relative to the hydroxyl group.
Esterification: The nitrated product is then subjected to esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Phenoxyacetic Acid Formation: The final step involves the reaction of the esterified product with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: 2-[4-(Carboxymethyl)-2-nitrophenoxy]acetic acid.
Reduction: 2-[4-(Hydroxymethyl)-2-aminophenoxy]acetic acid methyl ester.
Substitution: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic acid.
科学研究应用
2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic acid: Lacks the methyl ester group but shares similar structural features.
4-(Hydroxymethyl)-2-nitrophenol: Lacks the acetic acid moiety but contains the hydroxymethyl and nitro groups.
2-[4-(Aminomethyl)-2-nitrophenoxy]acetic acid methyl ester: Contains an amino group instead of a hydroxymethyl group.
Uniqueness
2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and hydroxymethyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-16-10(13)6-17-9-3-2-7(5-12)4-8(9)11(14)15/h2-4,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFVHTJFCGBTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655491 | |
| Record name | Methyl [4-(hydroxymethyl)-2-nitrophenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308815-81-8 | |
| Record name | Methyl [4-(hydroxymethyl)-2-nitrophenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1417217.png)
amine](/img/structure/B1417218.png)


![4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B1417224.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)
![12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1417229.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417232.png)
![1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride](/img/structure/B1417233.png)
![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)


![4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine](/img/structure/B1417238.png)
